BenchChemオンラインストアへようこそ!

3-Hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one

Antimicrobial resistance Nitroaromatic pharmacophore Electron-withdrawing group effect

3-Hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one (CAS 924125-13-3, PubChem CID is a fully synthetic indolin-2-one (oxindole) derivative bearing a 5-nitro group on the aromatic ring and a 3-hydroxy-3-(2-aryl-2-oxoethyl) substituent. It is catalogued under ChEMBL ID CHEMBL1971896 and NSC identifier NSC 635325.

Molecular Formula C17H14N2O6
Molecular Weight 342.3 g/mol
CAS No. 924125-13-3
Cat. No. B3305794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one
CAS924125-13-3
Molecular FormulaC17H14N2O6
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O
InChIInChI=1S/C17H14N2O6/c1-25-12-5-2-10(3-6-12)15(20)9-17(22)13-8-11(19(23)24)4-7-14(13)18-16(17)21/h2-8,22H,9H2,1H3,(H,18,21)
InChIKeyHTNSAWKYIWKQCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one (CAS 924125-13-3): Structural Identity and Chemical Class


3-Hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one (CAS 924125-13-3, PubChem CID 16797387) is a fully synthetic indolin-2-one (oxindole) derivative bearing a 5-nitro group on the aromatic ring and a 3-hydroxy-3-(2-aryl-2-oxoethyl) substituent [1]. It is catalogued under ChEMBL ID CHEMBL1971896 and NSC identifier NSC 635325 [2]. The indolin-2-one scaffold is recognized as a privileged pharmacophore in kinase inhibitor and antitumor programmes, and the 5-nitro substitution has been associated with enhanced electrophilic character and potential bioactivity in related series [3]. This compound is supplied exclusively for research purposes, with a typical vendor-specified purity of ≥95% .

Why In-Class Indolin-2-One Analogues Cannot Substitute for 3-Hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one (924125-13-3)


Although the indolin-2-one scaffold is shared across numerous research compounds, the precise substitution pattern of 924125-13-3 — combining a 5-nitro electron-withdrawing group, a tertiary 3-hydroxy centre, and a 4-methoxyphenyl ketone-bearing side chain — is expected to confer distinct physicochemical, reactivity, and target-engagement properties relative to close analogues lacking one or more of these features [1]. The 5-nitro group in particular has been shown in related indolin-2-one series to modulate antibacterial potency and redox behaviour, while the 3-hydroxy group governs hydrogen-bonding networks in the solid state that affect crystallinity and formulation [2][3]. Generic substitution by des-nitro, O-alkylated, or N-substituted analogues would therefore compromise the functional profile required for structure-activity relationship (SAR) continuity or reproducible experimental outcomes. The quantitative differentiation evidence, where available from class-level data, is examined below.

Quantitative Differentiation Evidence for 3-Hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one (924125-13-3) Against Closest Structural Analogues


5-Nitro Substitution on the Indolin-2-One Aromatic Ring: Electron-Withdrawing Effect and Antimicrobial Activity Potential

In a series of indolin-2-one/imidazole hybrids, introduction of a 5-nitro group on the indolin-2-one core (compound 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-nitroindolin-2-one) reduced the MIC against MRSA ATCC 33591 to the low µg/mL range, whereas the corresponding des-nitro indolin-2-one hybrid showed substantially weaker activity [1]. Although direct MIC data for 924125-13-3 itself are not publicly available, this class-level finding demonstrates that the 5-nitro substituent is a critical potency determinant in indolin-2-one antimicrobial SAR. The target compound, bearing the identical 5-nitroindolin-2-one core, is therefore structurally predisposed to exploit this activity-enhancing feature, unlike analogues such as 3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one (des-nitro) or N-alkylated variants that lack the nitro group entirely.

Antimicrobial resistance Nitroaromatic pharmacophore Electron-withdrawing group effect

Hydrogen-Bonding Capacity of the 3-Hydroxy Group: Solid-State Architecture and Crystallinity Differentiation from O-Alkylated or Dehydrated Analogues

In a crystallographic study of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones, the 3-hydroxy group consistently participates in O—H···O hydrogen bonds that form R₂²(10) ring motifs, linking inversion-related molecular pairs into chains [1]. This hydrogen-bonding pattern is abolished upon dehydration to the corresponding (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones; for example, (E)-1-benzyl-3-[2-(4-methoxyphenyl)-2-oxoethylidene]indolin-2-one shows no hydrogen bonds in its crystal structure [1]. The target compound 924125-13-3 retains the 3-hydroxy group and is therefore expected to exhibit this hydrogen-bonded supramolecular architecture, conferring different solubility, melting behaviour, and long-term solid-state stability compared to dehydrated exocyclic alkene analogues (common synthetic derivatives) or O-alkylated variants. For procurement specifying a particular crystalline form or reproducible dissolution profile, this structural distinction is critical.

Crystal engineering Hydrogen-bonding network Solid-state properties

Computed Physicochemical Profile: Lipophilicity (XLogP3) and Polar Surface Area Differentiation from Des-Nitro and N-Substituted Analogues

PubChem-computed XLogP3 for 924125-13-3 is 1.7, and the topological polar surface area (TPSA) is 121 Ų [1]. The 5-nitro group contributes approximately 46 Ų to the TPSA and increases the compound's hydrogen-bond acceptor count to 6. By comparison, the des-nitro analogue 3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has a lower TPSA (estimated ~75–80 Ų) and a higher predicted logP (~2.2–2.5), placing it in a different region of oral bioavailability space per the rule-of-five. N-Benzyl-substituted variants such as (RS)-1-benzyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]indolin-2-one have increased molecular weight and lipophilicity owing to the additional benzyl group [2]. These computed differences, while not direct bioactivity measurements, are routinely used in early-stage screening cascades to triage compounds for permeability, solubility, and metabolic stability — making the selection of the correct substitution pattern essential for consistent SAR interpretation.

Drug-likeness prediction Lipophilicity Polar surface area

NCI-60 Panel Registration: Distinct Screening Identity from Other 3-Substituted Indolin-2-Ones

The target compound is registered in the National Cancer Institute's NCI-60 screening database under the identifier NCI60_011737 (associated with NSC 635325) [1]. While the full dose-response data (GI₅₀, TGI, LC₅₀ across the 60-cell-line panel) are not publicly accessible through routine search, the compound's inclusion in this curated screening collection indicates that it has been subjected to standardized, quality-controlled anticancer profiling. This distinguishes it from structurally similar but unregistered indolin-2-one analogues that have not undergone the same level of institutional screening. For procurement in the context of cancer pharmacology, a compound with an NCI-60 identifier carries an audit trail and the potential for data retrieval from the Developmental Therapeutics Program (DTP) repository, which is not available for unregistered comparators.

Anticancer screening NCI-60 cell panel Compound annotation

Recommended Research and Procurement Application Scenarios for 3-Hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one (924125-13-3)


Antimicrobial SAR programmes targeting Gram-positive drug-resistant pathogens (MRSA, VRE)

The 5-nitroindolin-2-one core has been validated in a related series as a key potency determinant against MRSA ATCC 33591, with MIC values in the low µg/mL range [1]. 924125-13-3 is the appropriate starting scaffold for medicinal chemistry teams seeking to elaborate the 3-position with diverse ketone-bearing side chains while retaining the 5-nitro pharmacophore. Procurement of the correct CAS number ensures the indispensable 5-nitro group is present, unlike generic '3-hydroxyindolin-2-one' listings that may supply the des-nitro variant. Confirm vendor specification of ≥95% purity and the CAS 924125-13-3 explicitly before ordering.

Kinase inhibitor lead generation using indolin-2-one privileged scaffolds

The indolin-2-one core is a recognized ATP-mimetic kinase hinge-binding motif, with numerous clinical candidates derived from this scaffold [1]. The 3-hydroxy-3-(2-oxoethyl) substitution in 924125-13-3 provides a versatile synthetic handle for further derivatization (e.g., dehydration to exocyclic enones for conjugate addition, or O-functionalization), while the 5-nitro group serves as both a potency-modulating electron-withdrawing substituent and a latent amino precursor via reduction. Compared to N-substituted analogues such as (RS)-1-benzyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]indolin-2-one, the free N-H in 924125-13-3 preserves an additional hydrogen-bond donor for potential hinge-region contacts, which may be crucial for specific kinase selectivity profiles.

Solid-state property assessment for pre-formulation and crystallization studies

The 3-hydroxy group in 924125-13-3 is expected to mediate O—H···O hydrogen-bonded dimer formation in the solid state, analogous to structurally characterized N-substituted congeners [1]. This hydrogen-bonding capacity directly influences melting point, solubility, and crystal habit — all critical parameters in early pre-formulation assessment. Researchers requiring a specific crystalline form should verify the compound's identity by the full InChI Key (HTNSAWKYIWKQCP-UHFFFAOYSA-N) to avoid accidentally sourcing the dehydrated (E)-exocyclic alkene analogue, which lacks hydrogen-bonding capability and exhibits different solid-state properties.

Computational drug design and virtual screening library enrichment

With a computed XLogP3 of 1.7 and TPSA of 121 Ų, 924125-13-3 occupies a favourable region of drug-like chemical space distinct from more lipophilic des-nitro or N-alkylated analogues [1]. For computational chemistry groups building target-focused or diversity-oriented screening libraries, the correct selection of 924125-13-3 ensures that the nitro group's electronic effects (Hammett σₘ ≈ 0.71 for -NO₂) are faithfully represented in docking, pharmacophore modelling, and QSAR studies. Substituting a des-nitro analogue would yield misleading in silico predictions, particularly for targets with preferences for electron-deficient aromatic rings.

Quote Request

Request a Quote for 3-Hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.